

A Comparative Guide: ATPase-IN-5 versus Bafilomycin A1 in V-ATPase Inhibition

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Compound of Interest		
Compound Name:	ATPase-IN-5	
Cat. No.:	B10801898	Get Quote

For researchers in cellular biology, pharmacology, and drug development, the specific inhibition of ATPases is a critical tool for dissecting cellular pathways and identifying potential therapeutic targets. This guide provides a detailed comparison of two ATPase inhibitors, **ATPase-IN-5** and Bafilomycin A1, with a focus on their activity against Vacuolar-type H+-ATPase (V-ATPase). While both are potent inhibitors, they target different classes of ATPases, a crucial distinction for experimental design and interpretation.

Executive Summary

Bafilomycin A1 is a well-established, highly potent, and specific inhibitor of V-ATPase, a proton pump essential for the acidification of intracellular organelles like lysosomes and endosomes. [1][2][3] In contrast, ATPase-IN-5 is a recently identified inhibitor of a different class of ATPase, the Plasma Membrane H+-ATPase (Pma1p), which is a P-type ATPase found in fungi and plants.[4] This fundamental difference in their primary targets makes a direct comparison of their effects on V-ATPase activity one-sided; Bafilomycin A1 is a direct and potent V-ATPase inhibitor, while the activity of ATPase-IN-5 against V-ATPase is not its primary characterized function.

This guide will present the available data on both compounds, detail the experimental protocols for assessing their inhibitory activity, and provide visual representations of their mechanisms and experimental workflows.

Data Presentation: Quantitative Comparison



The following table summarizes the key quantitative data for **ATPase-IN-5** and Bafilomycin A1. It is important to note the different ATPase targets for which the IC50 values were determined.

Feature	ATPase-IN-5 (Compound 11)	Bafilomycin A1
Primary Target	Pma1p-ATPase (P-type ATPase)[4]	Vacuolar-type H+-ATPase (V- ATPase)[1][2]
Organism/Source of Target	Saccharomyces cerevisiae[4]	Bovine Chromaffin Granules, various mammalian cells[5]
IC50 Value	12.7 μM (against Pma1p- ATPase)[4]	0.44 nM - 1.5 nM (against V- ATPase)[3][5]
Known Selectivity	Primarily characterized as a Pma1p-ATPase inhibitor.[4] Data on V-ATPase inhibition is not readily available.	Highly selective for V-ATPase over other ATPases like F- ATPases and P-type ATPases at low nanomolar concentrations.[6]

Mechanism of Action

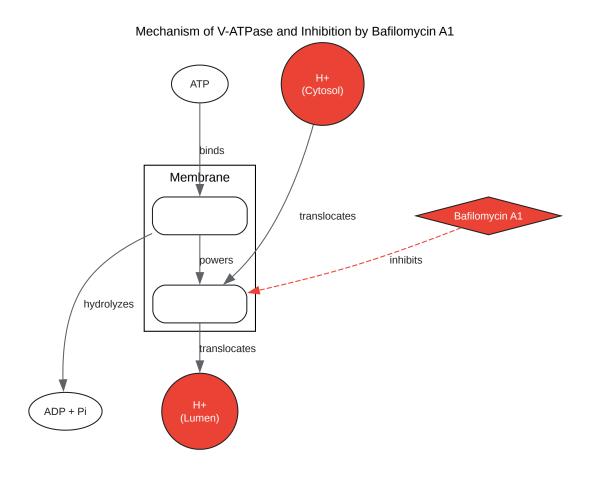
Bafilomycin A1 acts by directly binding to the V0 subunit of the V-ATPase complex. This interaction blocks the proton translocation channel, thereby inhibiting the pump's ability to move protons across the membrane.[7] This leads to a failure in acidifying intracellular compartments.

ATPase-IN-5, on the other hand, inhibits the Pma1p-ATPase. P-type ATPases, like Pma1p, operate via a different mechanism involving a phosphorylated intermediate. While the precise binding site of **ATPase-IN-5** on Pma1p is not fully elucidated in the available literature, its inhibitory action disrupts the catalytic cycle of this P-type ATPase.

Signaling Pathways and Experimental Workflow

To visualize the concepts discussed, the following diagrams were generated using Graphviz.

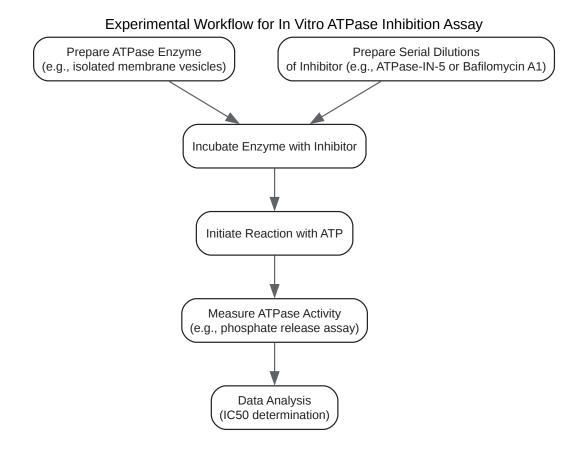




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Caption: V-ATPase mechanism and Bafilomycin A1 inhibition.





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